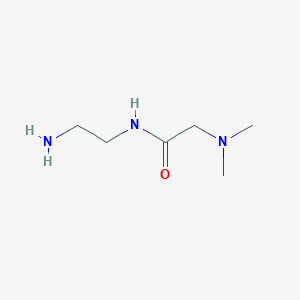

N-(2-aminoethyl)-2-(dimethylamino)acetamide

Description

N-(2-Aminoethyl)-2-(dimethylamino)acetamide is a substituted acetamide derivative characterized by a dimethylamino group at the α-position and a 2-aminoethylamine moiety attached to the acetamide nitrogen. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry, particularly in anticancer research .

Properties

IUPAC Name |

N-(2-aminoethyl)-2-(dimethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c1-9(2)5-6(10)8-4-3-7/h3-5,7H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWWOHILWWCQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(dimethylamino)acetamide typically involves the reaction of 2-(dimethylamino)acetyl chloride with ethylenediamine. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as acetic acid, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-(dimethylamino)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-(2-aminoethyl)-2-(dimethylamino)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(dimethylamino)acetamide involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of both amino and amide groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Anticancer Activity: Comparison with Furoquinolinyl Acetamide Derivatives

A structurally related compound, N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide (1h), demonstrated potent anticancer activity against P388 and A549 cell lines (IC₅₀ = 14.45 μM and 20.54 μM, respectively). This highlights the role of the dimethylaminoethyl group in enhancing activity compared to the parent compound (IC₅₀ > 100 μM) .

Key Structural Differences :

- Target Compound: Lacks the furoquinolinyl moiety present in 1h.

- 1h : Incorporates a fused heterocyclic system, improving DNA intercalation and cytotoxicity.

Opioid Receptor Binding: U-Drugs (Upjohn Analgesics)

U-47700 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide) binds to μ-opioid receptors (MOR) with 7.5-fold higher affinity than morphine. While structurally distinct, both compounds share an acetamide core with dimethylaminoalkyl side chains, suggesting that such groups may influence receptor interactions .

Comparison Table : Opioid Analogs vs. Target Compound

| Compound | Key Substituents | Biological Activity | Reference |

|---|---|---|---|

| U-47700 | Cyclohexyl, dichlorophenyl | MOR agonist (Ki = 7.5× morphine) | |

| Target Compound | 2-Aminoethyl, dimethylamino | Anticancer (IC₅₀ ~14–20 μM) |

Triazinyl Acetamide Derivatives

N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(aryl)acetamides (e.g., 3b–3i) are white solids with applications in drug development. These compounds vary in aryl substituents (e.g., tolyl, methoxyphenyl), affecting melting points (150–220°C) and spectroscopic profiles. The target compound differs in lacking a triazinyl group but shares the dimethylaminoacetamide backbone, underscoring the versatility of this scaffold .

PD-1/PD-L1 Inhibitors: N-Substituted Acetamides

Compounds like 7a–7e (e.g., N-(2-(((3′-(benzo-1,4-dioxan-6-yl)-2′-chloro-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)acetamide) were synthesized as PD-1/PD-L1 inhibitors. Their yields (28–48.7%) and structural complexity (e.g., benzodioxan, chloro substituents) contrast with the simpler synthesis and anticancer focus of the target compound .

Agricultural and Regulatory Considerations: Oxamyl

Oxamyl (N,N-dimethyl-2-methylcarbamoyloxyimino-(methylthio)acetamide) is an insecticide with a thiocarbamate group. While functionally distinct, its dimethylaminoacetamide core illustrates the scaffold’s adaptability across industries. Regulatory data for oxamyl (e.g., EPA classification) may inform safety assessments for related compounds .

Physical Properties

Biological Activity

N-(2-aminoethyl)-2-(dimethylamino)acetamide (commonly referred to as DMAEA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

DMAEA is characterized by the following structural formula:

- Molecular Weight : 116.21 g/mol

- Functional Groups : Contains both an amino group and a dimethylamino group, contributing to its reactivity and biological interactions.

1. Enzyme Inhibition

Research indicates that DMAEA may act as an inhibitor for various enzymes. For instance, studies have shown that it can inhibit metabolic activity in cancer cell lines, suggesting a potential role in cancer therapy. Specifically, DMAEA exhibited a half-maximal inhibitory concentration (IC50) of 3.6 µM against A549 lung adenocarcinoma cells, demonstrating significant selectivity over normal cells .

2. Neurotransmitter Modulation

DMAEA has been investigated for its effects on neurotransmitter systems, particularly its interaction with dopamine receptors. This interaction could have implications for treating neurological disorders such as depression and schizophrenia. The compound's ability to modulate neurotransmitter pathways suggests a mechanism that may enhance cognitive function or alleviate symptoms associated with neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of DMAEA:

Case Study 1: Cancer Cell Lines

A study focused on the effects of DMAEA on various cancer cell lines demonstrated that the compound induced G2/M cell cycle arrest without triggering apoptosis. This finding indicates that DMAEA may be useful in developing therapies aimed at halting cancer progression rather than inducing cell death .

Case Study 2: Neuropharmacological Applications

In another investigation, DMAEA was evaluated for its potential neuroprotective effects. The results indicated that the compound could enhance synaptic plasticity in animal models, suggesting its utility in treating cognitive impairments associated with aging or neurodegenerative diseases.

Toxicity and Safety Profile

Preliminary assessments of the toxicity profile of DMAEA indicate low acute toxicity levels. In animal studies, doses up to 20 mg/kg did not result in significant adverse effects or behavioral changes . However, further studies are necessary to establish a comprehensive safety profile before clinical applications can be considered.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.